molecular formula C7H10N2O3 B2643377 2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 1822793-55-4

2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione

Cat. No.: B2643377
CAS No.: 1822793-55-4
M. Wt: 170.168
InChI Key: QXQSVGVIRUPDBB-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5,7-diazaspiro[34]octane-6,8-dione is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro octane ring and a dione moiety

Scientific Research Applications

2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione can be achieved through several synthetic routes. One common method involves the annulation of cyclopentane and four-membered rings using readily available starting materials. The reaction conditions typically involve conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dione moiety can be reduced to form diols.

    Substitution: The diazaspiro ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted diazaspiro compounds.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione is unique due to its combination of a hydroxymethyl group and a dione moiety within a spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c10-3-4-1-7(2-4)5(11)8-6(12)9-7/h4,10H,1-3H2,(H2,8,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQSVGVIRUPDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12C(=O)NC(=O)N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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